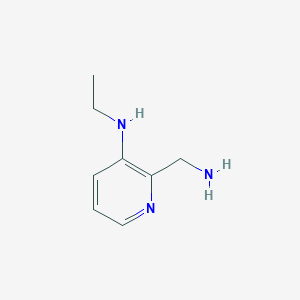

2-(Aminomethyl)-3-ethylaminopyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(aminomethyl)-N-ethylpyridin-3-amine |

InChI |

InChI=1S/C8H13N3/c1-2-10-7-4-3-5-11-8(7)6-9/h3-5,10H,2,6,9H2,1H3 |

InChI Key |

JXKWRWSEFDSNTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(N=CC=C1)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Aminomethyl 3 Ethylaminopyridine and Its Derivatives

Retrosynthetic Analysis and Strategic Precursor Selection.

A retrosynthetic analysis of the target molecule, 2-(aminomethyl)-3-ethylaminopyridine, suggests several potential disconnection points. The primary disconnections involve the C-N bonds of the aminomethyl and ethylamino groups, and the C-C bond of the aminomethyl group. This leads to key precursors such as 2-cyano-3-aminopyridine or 2-halomethyl-3-nitropyridine derivatives.

One viable retrosynthetic approach begins by disconnecting the aminomethyl and ethylamino groups, leading back to a 2,3-disubstituted pyridine (B92270) core. For instance, the aminomethyl group can be derived from the reduction of a cyanomethyl or a protected aminomethyl precursor, while the ethylamino group can be introduced via nucleophilic substitution or reductive amination. A plausible retrosynthesis is depicted below:

This retrosynthetic scheme highlights the importance of enaminones as key precursors in a multicomponent reaction strategy for the synthesis of substituted 2-aminopyridines. researchgate.net The selection of precursors is crucial for the successful synthesis of the target molecule. Strategic choices include readily available and versatile starting materials that allow for the efficient construction of the pyridine scaffold and subsequent functionalization.

Established and Novel Synthetic Routes to the Substituted Pyridine Scaffold.

The construction of the 2,3-disubstituted pyridine scaffold is a critical step in the synthesis of this compound. Several established and novel methods can be employed for this purpose, including multicomponent reactions, which offer a convergent and atom-economical approach.

A prominent method for the synthesis of 2-amino-3-cyanopyridine derivatives, a key intermediate, is the one-pot, three-component reaction of an enaminone, malononitrile, and a primary amine under solvent-free conditions. researchgate.net This approach provides efficient and easy access to a variety of substituted 2-aminopyridines. Another versatile method involves the reaction of aryl aldehydes, substituted acetophenones, malononitrile, and ammonium acetate. researchgate.net

More recent advancements include visible-light-induced catalytic constructions of aza-arenes from halopyridines, offering a novel pathway to functionalized pyridine skeletons. cell.com Additionally, multicomponent, solvent-free synthesis of aminopyrido[2,3-d]pyrimidines from 2-aminopyridines demonstrates the continuous development in this field. mdpi.com

| Method | Precursors | Key Features | Reference |

| Multicomponent Reaction | Enaminone, malononitrile, primary amine | Solvent-free, efficient, versatile | researchgate.net |

| Four-Component Reaction | Aryl aldehyde, acetophenone, malononitrile, ammonium acetate | Good to excellent yields, simple procedure | researchgate.net |

| Visible-Light Catalysis | Halopyridines, diynes/dienes | Radical cascade process, novel construction | cell.com |

| Solvent-Free Synthesis | 2-Aminopyridines, triethyl orthoformate, primary amines | Short reaction time, good yields | mdpi.com |

Regioselective functionalization of the pyridine ring at the C2 and C3 positions is essential for introducing the desired aminomethyl and ethylamino groups. The inherent electronic properties of the pyridine ring often direct electrophilic substitutions to the C3 position and nucleophilic substitutions to the C2 and C4 positions.

For the introduction of a precursor to the aminomethyl group at the C2 position, a common strategy is the use of a cyano group. The synthesis of 2-amino-3-cyanopyridine derivatives is well-established through multicomponent reactions. researchgate.netscispace.comresearchgate.netekb.egsemanticscholar.org Alternatively, a chloromethyl group can be introduced at the C2 position of a pyridine ring, which can then be displaced by an amino group.

Functionalization at the C3 position often involves electrophilic substitution on an activated pyridine ring or nucleophilic substitution on a pre-functionalized pyridine. For instance, nitration of 2-chloropyridine can yield 2-chloro-3-nitropyridine, a versatile intermediate. guidechem.comguidechem.comgoogle.com The nitro group can then be reduced to an amino group.

The aminomethyl group at the C2 position can be installed through various synthetic transformations. A common and efficient method is the reduction of a 2-cyano group. The synthesis of 2-amino-3-cyanopyridine derivatives provides a direct precursor for this transformation. researchgate.netscispace.comresearchgate.netekb.egsemanticscholar.org The cyano group can be reduced to an aminomethyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Another approach involves the introduction of a halomethyl group, such as a chloromethyl group, at the C2 position. This can be achieved through various chlorination methods on a 2-methylpyridine derivative. The resulting 2-(chloromethyl)pyridine can then undergo nucleophilic substitution with an appropriate nitrogen source, such as ammonia or a protected amine, to yield the aminomethyl group.

The ethylamino group at the C3 position can be introduced through several methods. One common strategy is the N-alkylation of a 3-aminopyridine (B143674) precursor. The 3-amino group can be generated from the reduction of a 3-nitropyridine derivative. chemicalbook.com The subsequent ethylation can be achieved using ethyl halides or other ethylating agents.

Reductive amination is another powerful method for introducing the ethylamino group. This involves the reaction of a 3-aminopyridine with acetaldehyde in the presence of a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride. This method offers a direct and efficient way to form the C-N bond.

Catalytic amination of 3-halopyridines provides a modern and efficient route to 3-aminopyridine derivatives. researchgate.netresearchgate.net Subsequent ethylation can then be performed as described above.

Stereoselective Synthesis Approaches for Chiral Analogs.

The development of stereoselective methods for the synthesis of chiral analogs of this compound is of significant interest, particularly for applications in medicinal chemistry. Chiral centers can be introduced either in the aminomethyl or the ethylamino side chains.

For chiral aminomethyl analogs, stereoselective reduction of a 2-(iminomethyl)pyridine derivative, formed from the condensation of a 2-formylpyridine with a chiral amine, can be employed. Asymmetric hydrogenation using a chiral catalyst can provide access to enantiomerically enriched aminomethylpyridines.

To introduce chirality in the ethylamino side chain, a chiral ethylamine equivalent can be used in the amination step. For example, a chiral α-methylbenzylamine can be used as a nucleophile to displace a leaving group at the C3 position, followed by debenzylation to yield the chiral secondary amine. Alternatively, stereoselective synthesis of chiral piperidine derivatives employing carbohydrate auxiliaries has been reported and could potentially be adapted for the synthesis of chiral precursors.

Optimization of Reaction Conditions for Enhanced Yields and Purity.

Optimization of reaction conditions is a critical aspect of developing an efficient and scalable synthesis. For the multicomponent reactions used to form the pyridine scaffold, key parameters to optimize include the choice of catalyst, solvent, temperature, and reaction time. Solvent-free conditions and microwave irradiation have been shown to improve yields and reduce reaction times for the synthesis of 2-amino-3-cyanopyridine derivatives. semanticscholar.org

In the functionalization steps, such as amination and reduction, the choice of reagents and catalysts plays a crucial role. For the catalytic amination of halopyridines, the selection of the appropriate ligand and metal catalyst is essential for achieving high yields and selectivity. researchgate.netresearchgate.net Similarly, for the reduction of the cyano or nitro groups, careful selection of the reducing agent and reaction conditions is necessary to avoid over-reduction or side reactions.

The following table summarizes some key reaction parameters that can be optimized for various synthetic steps:

| Synthetic Step | Parameters to Optimize | Potential Improvements |

| Pyridine Scaffold Formation | Catalyst, Solvent, Temperature, Reaction Time | Higher yields, shorter reaction times, improved purity |

| C2/C3 Functionalization | Reagents, Stoichiometry, Reaction Conditions | Improved regioselectivity, higher conversion |

| Aminomethyl Introduction | Reducing Agent, Catalyst, Pressure, Temperature | Higher yields, chemoselectivity |

| Ethylamino Incorporation | Alkylating/Acylating Agent, Base, Solvent | Higher yields, reduced side products |

By systematically optimizing these parameters, it is possible to develop a robust and efficient synthesis of this compound and its derivatives with high yields and purity.

Scalability Considerations for Laboratory and Pilot-Scale Synthesis

The transition of a synthetic route for this compound from the laboratory bench to a pilot plant introduces a host of challenges that extend beyond simple multiplication of reagent quantities. A successful scale-up requires a thorough evaluation of reaction parameters, safety protocols, and economic viability to ensure a robust and reproducible process. A plausible synthetic pathway for this compound could commence with the commercially available 3-aminopyridine. The key steps would involve the controlled chlorination to 2-chloro-3-aminopyridine, followed by ethylation of the amino group, introduction of a precursor for the aminomethyl group at the 2-position, and a final reduction. Each of these stages presents unique scalability hurdles that must be addressed.

A critical starting material for the synthesis is 2-chloro-3-aminopyridine. The preparation of this intermediate often involves the chlorination of 3-aminopyridine. One documented method involves reacting 3-aminopyridine with hydrochloric acid and hydrogen peroxide. However, this process can lead to over-chlorination, especially on a larger scale, due to the reaction temperature required for an acceptable rate google.com. An alternative approach involves the nitration and subsequent reduction of pyridine derivatives, which may offer better control but introduces hazardous reagents like nitric acid. The synthesis of 2-chloro-3-nitropyridine, a potential precursor, can be achieved from 2-hydroxypyridine through nitration followed by chlorination with reagents like phosphorus oxychloride or thionyl chloride guidechem.comchemicalbook.comguidechem.com. The reduction of the nitro group to an amine can then be performed using various methods, including catalytic hydrogenation or metal-based reducing agents guidechem.comgoogle.com.

The subsequent ethylation of the 3-amino group would likely proceed via a nucleophilic substitution reaction with an ethylating agent such as ethyl iodide or diethyl sulfate. On a pilot scale, the choice of the ethylating agent and solvent becomes critical due to cost, toxicity, and handling considerations. The reaction would need to be optimized to minimize side reactions, such as N,N-diethylation.

Introduction of the aminomethyl group at the 2-position presents a significant challenge. A common laboratory method for similar transformations is the conversion of a chloro group to a nitrile, followed by reduction. However, the use of cyanide salts on a large scale necessitates stringent safety protocols. An alternative, potentially safer route could involve a palladium-catalyzed cross-coupling reaction to introduce a protected aminomethyl group. Another approach could be the reaction of a 2-halopyridine with a nitroalkane followed by hydrogenation google.com.

The final step, the reduction of the precursor group (e.g., a nitrile or a nitro group) to the aminomethyl group, also requires careful consideration for scale-up. Catalytic hydrogenation is often preferred for its clean conversion and atom economy. However, the choice of catalyst, solvent, pressure, and temperature must be carefully optimized for safety and efficiency at a larger scale. The handling of flammable solvents and hydrogen gas under pressure in a pilot plant setting demands specialized equipment and adherence to strict safety procedures.

The following data tables outline key parameters and potential challenges for the laboratory and pilot-scale synthesis of key intermediates and the final product.

Table 1: Synthesis of 2-Chloro-3-aminopyridine

| Parameter | Laboratory Scale | Pilot-Plant Scale Considerations |

| Starting Material | 3-Aminopyridine | Cost and availability of bulk quantities. |

| Chlorinating Agent | HCl/H₂O₂ or POCl₃/PCl₅ | Handling of corrosive and hazardous reagents. Potential for runaway reactions with H₂O₂. |

| Temperature Control | Easily managed with lab equipment. | Critical for preventing over-chlorination and ensuring consistent product quality. Requires efficient heat exchange systems. |

| Work-up & Purification | Extraction and column chromatography. | Phase separation efficiency. Need for large-scale extraction and crystallization capabilities. Minimizing solvent waste. |

| Yield | Variable, dependent on method. | Optimization is crucial for economic viability. |

| Safety | Standard laboratory precautions. | Enhanced safety protocols for handling hazardous materials and managing exotherms. |

Table 2: Ethylation of 2-Chloro-3-aminopyridine

| Parameter | Laboratory Scale | Pilot-Plant Scale Considerations |

| Ethylating Agent | Ethyl iodide, diethyl sulfate. | Cost, toxicity, and handling of the ethylating agent. |

| Base | Organic or inorganic bases. | Cost and ease of removal of the base. |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO). | Solvent recovery and recycling are important for cost and environmental reasons. |

| Reaction Monitoring | TLC, GC-MS. | In-process controls (e.g., HPLC) to monitor conversion and impurity formation. |

| By-products | Over-ethylation products. | Process optimization to maximize selectivity towards mono-ethylation. |

Table 3: Introduction of the Aminomethyl Group and Final Reduction

| Parameter | Laboratory Scale | Pilot-Plant Scale Considerations |

| Methodology | Cyanation followed by reduction, or direct amination. | Safety concerns with large-scale use of cyanides. Cost and availability of catalysts for amination. |

| Reducing Agent | LiAlH₄, H₂/Catalyst. | LiAlH₄ is often not suitable for large-scale due to safety and cost. Catalytic hydrogenation is preferred but requires specialized high-pressure reactors. |

| Catalyst (for hydrogenation) | Palladium on carbon, Raney nickel. | Catalyst cost, activity, and potential for leaching into the product. Catalyst handling and recovery. |

| Pressure (for hydrogenation) | Typically low to moderate pressure. | High-pressure reactions require robust engineering controls and safety interlocks. |

| Final Product Isolation | Distillation or crystallization. | Efficient and scalable purification methods to achieve desired product purity. |

Elucidation of Coordination Chemistry and Metal Complexation with 2 Aminomethyl 3 Ethylaminopyridine

Ligand Chelation Behavior and Denticity Analysis

The structure of 2-(Aminomethyl)-3-ethylaminopyridine features three nitrogen atoms with differing chemical environments: the pyridine (B92270) ring nitrogen, the primary amine of the aminomethyl group, and the secondary amine of the ethylamino group. This arrangement allows for multiple potential coordination modes, making its chelation behavior a subject of significant interest. The denticity of a ligand, which refers to the number of donor atoms used to bind to a central metal ion, is a critical factor in determining the structure and stability of the resulting complex.

Contribution of Nitrogen Donor Atoms to Coordination

The coordination capability of this compound is primarily dictated by its three nitrogen donor atoms. Transition metal complexes involving N-donor heterocyclic ligands are of great interest due to their diverse applications. pvpcollegepatoda.org The pyridine nitrogen, being part of an aromatic system, is a relatively soft donor. The exocyclic primary and secondary amine nitrogens are harder donors. This combination of hard and soft donor sites allows the ligand to coordinate effectively with a variety of metal ions.

In analogous systems, such as complexes with 2-aminopyridine (B139424) or 2-aminomethylpyridine, both the pyridine ring nitrogen and the exocyclic amino group nitrogen are known to participate in coordination. nih.govmdpi.com The specific atoms that coordinate can depend on factors like the identity of the metal ion and the reaction conditions. For instance, in complexes of 2-amino-3-methylpyridine (B33374) with silver(I), coordination occurs through the endocyclic pyridine nitrogen, while the exocyclic amino group engages in hydrogen bonding that stabilizes the crystal structure. mdpi.com The ethylamino group at the 3-position introduces additional steric bulk, which can influence the preferred coordination geometry and the ability of all three nitrogen atoms to bind to a single metal center simultaneously.

The donor ability of nitrogen-containing ligands is influenced by the presence of aromatic rings and other nitrogen atoms within the molecule. researchgate.net The interplay between the sp²-hybridized pyridine nitrogen and the sp³-hybridized amine nitrogens in this compound provides a flexible coordination environment.

Investigation of Potential Multidentate Coordination Modes

Given its structure, this compound can be classified as a multidentate ligand, with the potential to act as a bidentate or tridentate chelator.

Bidentate Coordination: The ligand can form a stable five-membered chelate ring by coordinating through the pyridine nitrogen and the nitrogen of the aminomethyl group. This N,N'-bidentate mode is common for ligands like 2-aminomethylpyridine. Alternatively, it could potentially coordinate through the two exocyclic amine nitrogens, though this would form a less stable six-membered ring.

Tridentate Coordination: A tridentate (N,N',N'') coordination mode involving all three nitrogen atoms binding to a single metal center is also plausible. This would result in the formation of two fused five-membered chelate rings, a highly stable arrangement. Schiff base ligands derived from 2-aminomethylpyridine have been shown to act as N,N',N''-tridentate ligands, forming stable complexes with metals like zinc(II). nih.gov The feasibility of this mode for this compound would depend on the steric compatibility of the ethyl group with the desired coordination geometry of the metal ion.

The study of analogous polyaminocarboxylate ligands with rhenium has shown that coordination modes can be highly dependent on reaction conditions such as pH. nih.govnih.gov In acidic conditions, oxygen donors might be favored, while in basic conditions, nitrogen donors are more likely to coordinate. nih.govnih.gov This suggests that the coordination behavior of this compound could be tuned by adjusting experimental parameters.

Formation of Transition Metal Complexes

The formation of stable complexes between this compound and transition metals is expected due to the chelate effect, where the formation of one or more rings upon coordination leads to enhanced thermodynamic stability compared to coordination with analogous monodentate ligands.

Stoichiometric Studies of Metal-Ligand Interactions

The stoichiometry of metal-ligand complexes is a fundamental aspect that dictates the structure and properties of the resulting coordination compound. The metal-to-ligand ratio can be adjusted to preferentially form mono-, bis-, or tris-chelated species. osti.gov

In related systems, various stoichiometries have been observed. For example, studies on thiosemicarbazone complexes have shown that both bis-ligand (2:1 ligand-to-metal) and mono-ligand (1:1) complexes can be formed with metals like cobalt(III), iron(III), nickel(II), and zinc(II). nih.gov The specific stoichiometry is often dependent on the metal identity and the ligand's steric profile. nih.gov Similarly, complexes of 3-aminopyridine (B143674) with cobalt have been synthesized with metal-to-ligand ratios of 1:4, 1:2, and 1:3, depending on the other co-ligands present. researchgate.net

For this compound, one could anticipate the formation of complexes with various stoichiometries, such as [M(L)]ⁿ⁺, [M(L)₂]ⁿ⁺, or even polymeric structures, where L represents the ligand. The table below summarizes common stoichiometries found in complexes with related aminopyridine ligands.

| Ligand | Metal Ion | Observed Stoichiometry (Metal:Ligand) | Reference |

|---|---|---|---|

| 3-Aminopyridine | Co(II)/Co(III) | 1:4, 1:2, 1:3 | researchgate.net |

| 4-Aminopyridine | Cu(II) | 1:3 | nih.gov |

| 3-Aminopyridine | Cu(II) | 1:2 | nih.gov |

| N-(methylene-2-pyridine)-N,N-di(methylenephosphonate) | Eu(III), Gd(III) | 1:2 | researchgate.net |

Thermodynamic and Kinetic Stability of Formed Complexes

The stability of metal complexes in solution is described by thermodynamic and kinetic parameters. Thermodynamic stability relates to the equilibrium position of complex formation, often quantified by the stability constant (log β), while kinetic stability refers to the rate at which the complex undergoes ligand exchange or decomposition.

Thermodynamic Stability: The chelation of this compound is expected to result in high thermodynamic stability. The stability of transition metal complexes with nitrogen-donor ligands often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Therefore, copper(II) complexes of this ligand are predicted to be particularly stable. The stability constants for complexes of related aminopyridine ligands have been determined, showing that complexation is often an endothermic process. researchgate.net For instance, the thermodynamic stability constant (logβ₀) for a 1:2 complex of Eu(III) with a tripodal aminophosphonic pyridine ligand was found to be 19.5. researchgate.net

Kinetic Stability: The kinetic lability of complexes is crucial for applications in catalysis and medicine. Palladium(II) complexes, for example, are known to undergo ligand exchange approximately 10⁵ times faster than their platinum(II) analogues. pvpcollegepatoda.org To be effective, a complex must be stable enough to reach its target but potentially labile enough to interact with it. The kinetic stability of complexes with this compound will be influenced by the metal ion's d-electron configuration and the ligand's steric and electronic properties. The rigid pyridine backbone combined with flexible amine side chains may allow for the necessary geometric rearrangements during reactions.

Structural Characterization of Metal Complexes

The definitive determination of a metal complex's structure is typically achieved through single-crystal X-ray diffraction. While no crystal structures for complexes of this compound are available, analysis of related structures provides insight into the expected coordination geometries and bond parameters.

Transition metal complexes with aminopyridine-type ligands exhibit a wide range of coordination geometries, including square planar, square pyramidal, trigonal-bipyramidal, and octahedral arrangements. nih.govnih.govnih.gov The specific geometry is influenced by the metal ion's electronic configuration, its oxidation state, and the steric and electronic properties of the ligand.

For example, a zinc(II) complex with a tridentate Schiff base derived from 2-aminomethylpyridine adopts a distorted trigonal–bipyramidal geometry with a ZnN₅ coordination sphere. nih.gov Copper(II) complexes with aminopyridine Schiff bases have been found to have square planar geometry. researchgate.net In complexes involving 3-aminopyridine and a metal like cobalt, octahedral geometries are common. researchgate.net

The table below presents selected structural data from X-ray crystallographic studies of complexes containing ligands analogous to this compound, illustrating typical metal-nitrogen bond lengths.

| Complex | Metal Center | Coordination Geometry | M-N Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [Cu(3-aminopyridine)₂(NCS)₂] | Cu(II) | Square Planar | Cu-N(pyridine) = 2.013(6) | nih.gov |

| [Cu(4-aminopyridine)₃(NCS)₂] | Cu(II) | Square Pyramidal | Cu-N(pyridine) = 2.006(6) - 2.028(5) | nih.gov |

| [Zn(NCS)₂(C₁₃H₁₃N₃)] | Zn(II) | Trigonal-Bipyramidal | Not specified | nih.gov |

| [Co(3-ampy)₄(NCS)₂] | Co(II) | Octahedral | Not specified | researchgate.net |

These examples demonstrate that this compound is likely to form complexes with varied and interesting structural features, driven by the interplay of its multiple nitrogen donor sites and the preferences of the coordinated metal ion.

The provided search results contain information on related but structurally distinct aminopyridine ligands and their complexes. For instance, studies have been conducted on the coordination compounds of 3-aminopyridine, 4-aminopyridine, and various other substituted pyridine derivatives. nih.govresearchgate.net These studies reveal diverse coordination modes, including monodentate, bridging, and chelating behaviors, leading to a range of molecular and supramolecular structures from simple mononuclear complexes to multi-dimensional coordination polymers. nih.govresearchgate.netmdpi.com

General principles of coordination chemistry analysis are well-documented for these related compounds:

Vibrational Spectroscopy (FT-IR, Raman) helps to understand the ligand's coordination to a metal ion by observing shifts in the vibrational frequencies of specific functional groups (like N-H or C-N bonds) upon complexation. derpharmachemica.comnih.govresearchgate.net

Electronic Spectroscopy (UV-Vis) provides insights into the electronic structure of the metal complexes, revealing information about d-d electronic transitions of the metal ion and metal-to-ligand or ligand-to-metal charge-transfer bands. nih.govescholarship.org

Redox Properties are often studied using techniques like cyclic voltammetry to determine how the ligand architecture influences the stability of different metal oxidation states and the electron-transfer capabilities of the resulting complex. researchgate.netosti.govmdpi.comrsc.org

However, without experimental data specifically for this compound, it is not possible to provide the detailed analysis requested in the outline for this particular compound. The synthesis and characterization of its metal complexes have not been reported in the accessible literature. Therefore, the sections on its specific coordination geometries, spectroscopic signatures, and influence on metal oxidation states cannot be completed.

Catalytic Efficacy and Mechanistic Studies Involving 2 Aminomethyl 3 Ethylaminopyridine As a Ligand

Application as a Ligand in Homogeneous Catalysis.

No published data was found regarding the application of 2-(Aminomethyl)-3-ethylaminopyridine as a ligand in homogeneous catalysis.

No information is available on the synthesis or use of chiral derivatives of this compound in asymmetric catalysis.

There are no documented instances of this compound being used as a ligand in Heck-Mizoroki coupling, Henry reactions, or cyclopropanation.

The use of this compound as a ligand in catalytic oxidation or reduction processes has not been reported in the scientific literature.

Integration into Heterogeneous Catalysis Systems.

No studies were found describing the integration of this compound into heterogeneous catalysis systems.

There is no available research on the immobilization of this compound onto silica (B1680970) or any other inorganic or organic supports.

No information exists regarding the exploration of hybrid catalytic systems involving this compound.

In-Depth Analysis of this compound in Catalysis Reveals a Gap in Current Research

Despite a comprehensive investigation into the catalytic applications of the chemical compound this compound, a thorough review of scientific literature and databases has found no specific research pertaining to its role as a ligand in the detailed catalytic contexts of mechanistic investigations, performance modulation, selectivity enhancement, or catalyst regeneration.

The inquiry sought to construct a detailed article based on a specific outline, focusing on the catalytic efficacy and mechanistic studies involving this compound. The intended article was to cover several key areas, including the mechanistic pathways of catalytic cycles, the influence of the ligand's electronic and steric properties, the identification of catalytic intermediates, strategies for improving catalytic activity and selectivity, and the reusability of the catalyst systems.

However, extensive searches have not yielded any published studies, data, or discussions that specifically address this compound in these contexts. As a result, it is not possible to provide a scientifically accurate and verifiable article that adheres to the requested detailed structure. The absence of information spans across all the specified subsections:

Regeneration and Reusability Studies of Catalyst Systems:There is a lack of information regarding the potential for, or studies on, the recycling and reuse of catalysts that feature this particular compound as a ligand.

This comprehensive search indicates that the catalytic applications of this compound, as outlined in the user's request, represent an unexplored area of chemical research. Consequently, the creation of an article with the specified in-depth scientific content is not feasible at this time.

Future Perspectives and Emerging Research Avenues

Rational Design of Advanced Derivatives for Tailored Chemical Applications

The unique arrangement of functional groups in 2-(aminomethyl)-3-ethylaminopyridine makes it an excellent candidate for rational drug design and the development of specialized chemical agents. Computational studies can play a pivotal role in predicting the binding affinities and reactivity of its derivatives.

Table 1: Potential Applications of Designed this compound Derivatives

| Application Area | Design Strategy | Potential Outcome |

| Catalysis | Modification of the ethylamino and aminomethyl groups to create chiral ligands. | Development of highly selective catalysts for asymmetric synthesis. |

| Medicinal Chemistry | Introduction of pharmacophoric groups to the pyridine (B92270) ring or amino functionalities. | Creation of novel therapeutic agents with targeted biological activity. |

| Supramolecular Chemistry | Functionalization to promote self-assembly through hydrogen bonding and π-π stacking. | Formation of complex, ordered structures with unique properties. |

Future research will likely focus on computational modeling to guide the synthesis of derivatives with optimized properties for specific applications. Techniques such as molecular docking and density functional theory (DFT) can be employed to explore the interaction of these derivatives with biological targets or their performance as catalysts.

Exploration in Sustainable and Green Chemistry Catalysis

The principles of green chemistry emphasize the development of environmentally benign chemical processes. mdpi.com The structure of this compound is well-suited for the creation of novel catalysts that can operate under mild conditions and be recycled.

The presence of multiple nitrogen atoms allows for the formation of stable complexes with a variety of transition metals, which are central to many catalytic processes. Research in this area could lead to the development of catalysts for a range of green chemical transformations, including:

Cross-coupling reactions: The development of palladium or copper complexes for Suzuki, Heck, and Sonogashira couplings, which are fundamental in the synthesis of pharmaceuticals and advanced materials.

Hydrogenation and transfer hydrogenation: The synthesis of ruthenium or iridium complexes for the efficient reduction of unsaturated compounds, a key step in many industrial processes.

Biomass conversion: The design of catalysts for the selective conversion of biomass-derived molecules into valuable chemicals and fuels.

A key advantage of using derivatives of this compound as ligands is the potential for fine-tuning the electronic and steric properties of the resulting metal complexes to achieve high activity and selectivity.

Integration with Advanced Materials Science for Novel Functional Systems

The incorporation of this compound into advanced materials can impart novel functionalities. Its reactive amino groups can be used to graft the molecule onto polymer backbones or surfaces, creating materials with tailored properties.

Table 2: Potential Integration of this compound in Materials Science

| Material Type | Integration Method | Potential Functionality |

| Functional Polymers | Copolymerization or post-polymerization modification. | Metal ion chelation, sensing, or catalytic activity. |

| Porous Materials (e.g., MOFs, COFs) | Use as a building block or for post-synthetic modification. | Enhanced gas sorption, separation, or catalysis. |

| Surface Modified Materials | Grafting onto silica (B1680970) or other solid supports. | Creation of stationary phases for chromatography or heterogeneous catalysts. |

The development of such functional materials could have applications in areas ranging from environmental remediation to the fabrication of advanced electronic devices. For instance, polymers functionalized with this compound could be used to create sensors for the detection of heavy metal ions in water.

Development of Advanced Spectroscopic and Characterization Techniques for In Situ Mechanistic Studies

Understanding the mechanisms of reactions involving this compound and its derivatives is crucial for optimizing their performance. Advanced in situ spectroscopic techniques can provide real-time information on the structural changes and intermediates that occur during a chemical process. aspbs.comlehigh.edu

Future research in this area will likely involve the use of techniques such as:

In situ NMR and IR spectroscopy: To monitor the coordination of the ligand to a metal center and the transformation of substrates during a catalytic cycle. youtube.com

X-ray Absorption Spectroscopy (XAS): To probe the electronic structure and local coordination environment of the metal center in a catalyst under reaction conditions.

Raman Spectroscopy: To study the vibrational modes of the molecule and its complexes, providing insights into bonding and structural dynamics. lehigh.edu

The data obtained from these in situ studies will be invaluable for elucidating reaction mechanisms and for the rational design of more efficient and robust chemical systems based on the this compound scaffold.

Q & A

Q. Answer :

- Purification :

- Column chromatography with silica gel and a gradient eluent (e.g., chloroform:methanol 9:1 → 7:3) to separate polar byproducts.

- Recrystallization using ethanol/water mixtures for high-purity crystalline yields .

- Validation :

Advanced: How can computational methods (e.g., DFT) predict the regioselectivity of electrophilic substitutions on this compound?

Q. Answer :

- DFT workflows :

- Optimize geometry using B3LYP/6-31G(d) to calculate electron density maps.

- Analyze Fukui indices to identify nucleophilic sites (e.g., para to the ethylamino group).

- Simulate reaction pathways for electrophilic attack (e.g., nitration, halogenation) to predict dominant products .

- Case study : Ethylamino groups at the 3-position increase electron density at the 5-position, favoring electrophilic substitution there .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Q. Answer :

- Systematic approaches :

- Dose-response studies : Confirm activity thresholds (e.g., IC₅₀ values) across multiple cell lines.

- Structural analogs : Compare activity variations to isolate the role of the ethylamino group.

- Target validation : Use knockout models or competitive binding assays to verify enzyme/receptor interactions .

- Example : Discrepancies in carboxypeptidase B inhibition may arise from assay conditions (pH, co-solvents). Standardize protocols using recombinant enzymes .

Advanced: What strategies optimize the stability of this compound in aqueous solutions for in vitro studies?

Q. Answer :

- Stabilization methods :

- Degradation analysis :

Basic: What safety protocols are critical when handling this compound in the lab?

Q. Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis/purification steps.

- First aid :

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers design SAR studies to explore the role of the ethylamino group in this compound’s bioactivity?

Q. Answer :

- SAR design :

- Synthesize analogs with varying alkyl chain lengths (e.g., methyl, propyl) at the 3-position.

- Introduce steric hindrance (e.g., branched ethyl groups) to assess binding pocket tolerance.

- Evaluation :

- Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.

- Correlate logP values (from HPLC) with membrane permeability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.